2,6-Dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one 2,6-Dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1078-16-6
VCID: VC0353530
InChI: InChI=1S/C9H13N3O/c1-6-10-8-3-4-12(2)5-7(8)9(13)11-6/h3-5H2,1-2H3,(H,10,11,13)
SMILES: CC1=NC(=O)C2=C(N1)CCN(C2)C
Molecular Formula: C9H13N3O
Molecular Weight: 179.22g/mol

2,6-Dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

CAS No.: 1078-16-6

Main Products

VCID: VC0353530

Molecular Formula: C9H13N3O

Molecular Weight: 179.22g/mol

2,6-Dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one - 1078-16-6

CAS No. 1078-16-6
Product Name 2,6-Dimethyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Molecular Formula C9H13N3O
Molecular Weight 179.22g/mol
IUPAC Name 2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C9H13N3O/c1-6-10-8-3-4-12(2)5-7(8)9(13)11-6/h3-5H2,1-2H3,(H,10,11,13)
Standard InChIKey VVQNQUQJWNOZJV-UHFFFAOYSA-N
Isomeric SMILES CC1=NC(=O)C2=C(N1)CCN(C2)C
SMILES CC1=NC(=O)C2=C(N1)CCN(C2)C
Canonical SMILES CC1=NC(=O)C2=C(N1)CCN(C2)C
PubChem Compound 15133913
Last Modified Jan 05 2022
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator